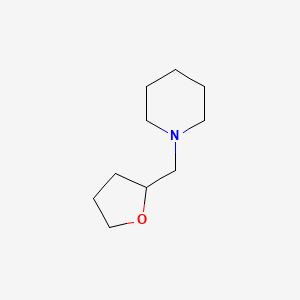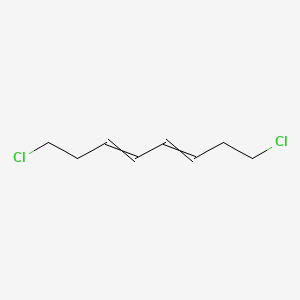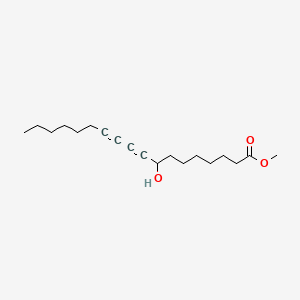
Methyl 8-hydroxy-9,11-octadecadiynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-hydroxy-9,11-octadecadiynoate is a chemical compound with the molecular formula C19H30O3. It is an aliphatic alcohol and a derivative of octadecadienoic acid. This compound is characterized by the presence of a hydroxyl group at the 8th position and a diynoate group at the 9th and 11th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-hydroxy-9,11-octadecadiynoate typically involves the alkali-isomerization of purified methyl linoleate. The process includes the following steps:
Alkali-Isomerization: Purified methyl linoleate is subjected to alkali-isomerization to produce conjugated isomers.
Separation and Purification: The resulting isomers are separated and purified through a series of low-temperature crystallizations from acetone.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large-scale reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-hydroxy-9,11-octadecadiynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroperoxides, ketones, alcohols, alkanes, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 8-hydroxy-9,11-octadecadiynoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 8-hydroxy-9,11-octadecadiynoate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group at the 8th position and the diynoate group at the 9th and 11th positions play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9,12-octadecadienoate: Similar in structure but lacks the hydroxyl group at the 8th position.
Methyl 8,11-octadecadienoate: Similar but lacks the diynoate group at the 9th and 11th positions.
Methyl linoleate: A precursor in the synthesis of Methyl 8-hydroxy-9,11-octadecadiynoate.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a diynoate group, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
6084-80-6 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
methyl 8-hydroxyoctadeca-9,11-diynoate |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h18,20H,3-7,10-11,13-14,16-17H2,1-2H3 |
Clave InChI |
SGRKZXIXJLBTED-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC#CC(CCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


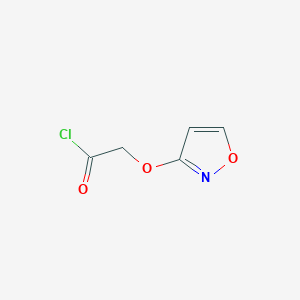
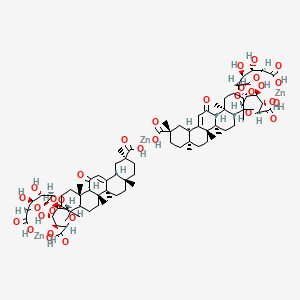
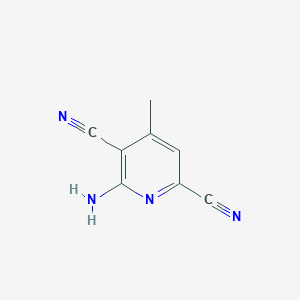
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)


![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
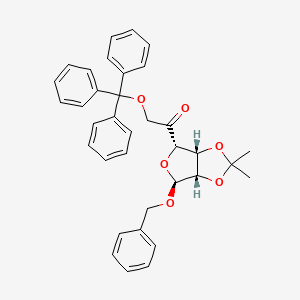
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
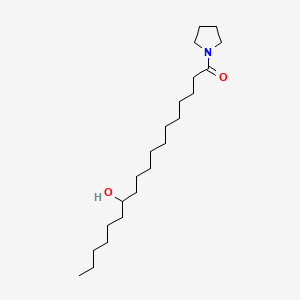
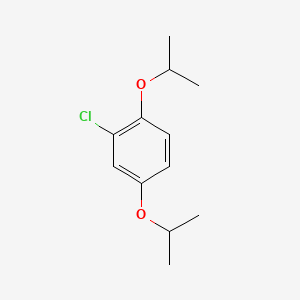
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
